Some adenosine analogs exhibit anticancer properties. They may work by inhibiting DNA synthesis or inducing apoptosis (programmed cell death) in cancer cells. PubChem: ) One study suggests that N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine may be effective against indolent lymphoid malignancies, a type of slow-growing cancer. MedChemExpress: However, more research is needed to determine the specific efficacy and safety of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- in cancer treatment.
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- is a modified nucleoside that incorporates a benzoyl group at the nitrogen position and a 2-methoxyethyl group at the 2' position of the adenosine structure. This compound is part of a broader class of purine nucleoside analogs, which are essential in various biochemical and pharmaceutical applications. The modification enhances the stability and bioavailability of adenosine, making it a valuable compound in medicinal chemistry.
The chemical reactivity of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- can be characterized by its ability to participate in various reactions typical of nucleosides. These include:
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- exhibits significant biological activity:
The synthesis of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- typically involves several steps:
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- finds applications in several fields:
Studies on the interactions of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- with various biological targets have revealed:
Several compounds share structural similarities with Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2'-O-(2-Methoxyethyl)adenosine | 2-Methoxyethyl at 2' position | Directly involved in oligonucleotide synthesis |
N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine | Benzoylation at N6 and DMT protection at 5' | Enhanced stability and protection against degradation |
O-(2-Methoxyethyl)guanosine | Similar modification at guanosine | Different base structure affecting biological activity |
N-Benzoyl-5-O-DMT-2'-O-(2-methoxyethyl)adenosine | DMT protection at 5' position | Used primarily for RNA synthesis |
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- stands out due to its specific combination of modifications that enhance both stability and biological activity compared to other nucleoside analogs. Its ability to effectively mimic natural adenosine while providing additional functional benefits makes it a unique candidate for further research and application in therapeutics.